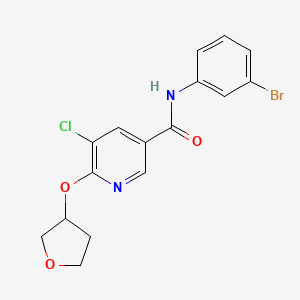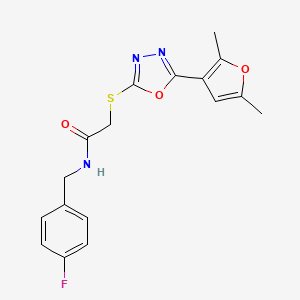![molecular formula C25H30N2O5 B2512684 3,4,5-triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-98-5](/img/structure/B2512684.png)
3,4,5-triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic molecule, notable for its diverse functional groups which enable a wide array of chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves multiple steps, typically starting from commercially available precursors:
Ethoxylation of 3,4,5-trihydroxybenzoic acid: : Ethylation of the hydroxy groups using ethyl iodide in the presence of a base, such as potassium carbonate, yields 3,4,5-triethoxybenzoic acid.
Formation of Benzamide: : The carboxyl group of 3,4,5-triethoxybenzoic acid is then converted to benzamide using ammonium hydroxide or amine reagents under dehydrating conditions.
Synthesis of Pyrroloquinoline Moiety: : The formation of the pyrroloquinoline core involves a multi-step reaction including cyclization and oxidation steps starting from simple aromatic precursors.
Coupling Reaction: : The final step involves coupling the synthesized benzamide and pyrroloquinoline moieties under specific conditions, usually involving catalysts like palladium on carbon, to form the final compound.
Industrial Production Methods
Industrial synthesis may leverage continuous flow reactors to ensure consistent reaction conditions and scalability. The production also involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity necessary for research and application purposes.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide undergoes several types of reactions:
Oxidation: : The molecule can undergo oxidative cleavage, particularly at the ethoxy groups, forming aldehydes or acids.
Reduction: : The carbonyl groups within the structure are prone to reduction, forming corresponding alcohols or amines.
Substitution: : Nucleophilic substitution reactions can occur at the benzamide moiety, particularly involving halogenated reagents.
Coupling Reactions: : The compound can form various derivatives through coupling reactions facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenated compounds (e.g., alkyl halides), bases (e.g., sodium hydroxide).
Coupling Reactions: : Palladium-catalyzed cross-coupling conditions (e.g., Suzuki coupling).
Major Products Formed
Oxidation: : Aldehydes, carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Halogenated derivatives, alkylated products.
Coupling: : Various biaryl or aryl-heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
Biologically, it exhibits potential as a molecular probe due to its complex structure, useful in studying enzyme interactions and binding kinetics.
Medicine
Medically, it shows promise in drug development, particularly in targeting specific enzymes and receptors due to its ability to engage in multiple interaction points with biological macromolecules.
Industry
Industrially, its applications include use in materials science for the development of novel polymers and as an additive in specialty coatings.
Wirkmechanismus
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. Its diverse functional groups allow it to form multiple hydrogen bonds, ionic interactions, and hydrophobic contacts, influencing molecular pathways and altering biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Triethoxybenzoic acid
N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline
Uniqueness
Compared to its analogs, 3,4,5-Triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide combines the chemical reactivity of the triethoxy groups with the biological activity conferred by the pyrroloquinoline structure. This dual functionality makes it a versatile molecule in both chemical synthesis and biological applications, setting it apart from simpler compounds that lack this complexity.
There you go! Fascinated yet, or need more details on a specific aspect?
Eigenschaften
IUPAC Name |
3,4,5-triethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-5-30-20-12-17(13-21(31-6-2)23(20)32-7-3)24(28)26-18-11-16-9-8-10-27-22(16)19(14-18)15(4)25(27)29/h11-15H,5-10H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWPJXRTJQWUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C4C(=C2)C(C(=O)N4CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2512602.png)




![5-fluoro-6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B2512613.png)
![3-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2512615.png)


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]propan-1-one](/img/structure/B2512619.png)
![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B2512621.png)


